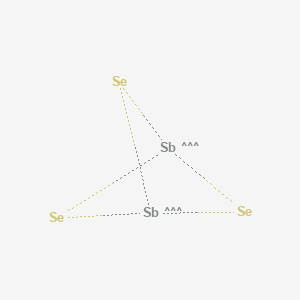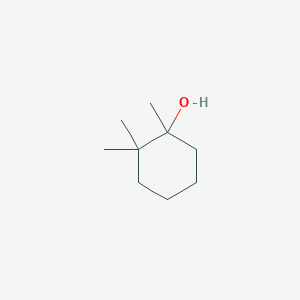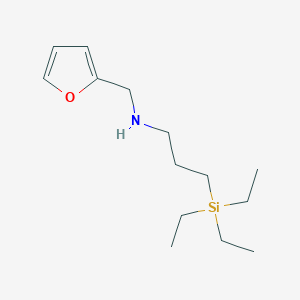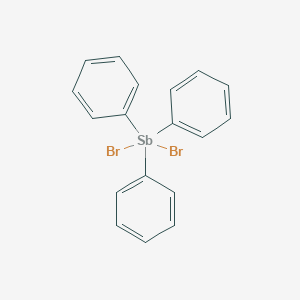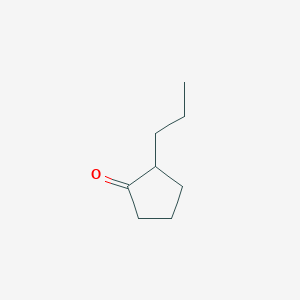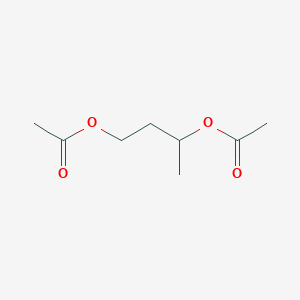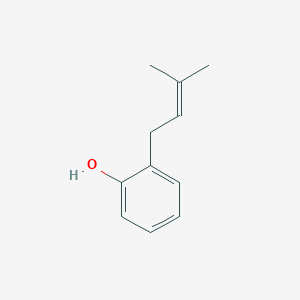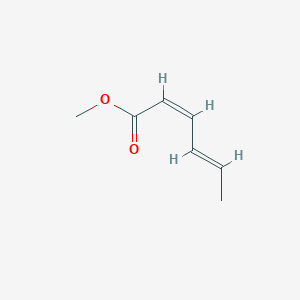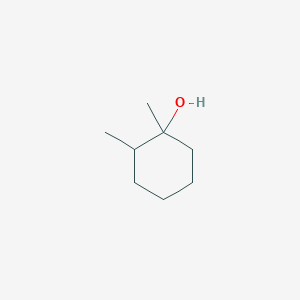![molecular formula C16H20Cl4N2O2 B073260 2,2-dichloro-N-[[4-[[(2,2-dichloroacetyl)-ethylamino]methyl]phenyl]methyl]-N-ethylacetamide CAS No. 1477-20-9](/img/structure/B73260.png)
2,2-dichloro-N-[[4-[[(2,2-dichloroacetyl)-ethylamino]methyl]phenyl]methyl]-N-ethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(dichloroacetyl)-N,N’-diethyl-1,4-xylylenediamine: is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of dichloroacetyl groups attached to a diethyl-1,4-xylylenediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(dichloroacetyl)-N,N’-diethyl-1,4-xylylenediamine typically involves the reaction of diethyl-1,4-xylylenediamine with dichloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves:
Reactants: Diethyl-1,4-xylylenediamine and dichloroacetyl chloride.
Solvent: Anhydrous solvents such as dichloromethane or chloroform are commonly used.
Catalyst: A base such as triethylamine is often employed to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is typically conducted at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods: In an industrial setting, the production of N,N’-Bis(dichloroacetyl)-N,N’-diethyl-1,4-xylylenediamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis(dichloroacetyl)-N,N’-diethyl-1,4-xylylenediamine undergoes various chemical reactions, including:
Substitution Reactions: The dichloroacetyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Hydrolysis: The dichloroacetyl groups can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions for hydrolysis reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the compound yields diethyl-1,4-xylylenediamine and dichloroacetic acid.
Scientific Research Applications
N,N’-Bis(dichloroacetyl)-N,N’-diethyl-1,4-xylylenediamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N’-Bis(dichloroacetyl)-N,N’-diethyl-1,4-xylylenediamine involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can disrupt cellular processes by altering the chemical environment within cells.
Comparison with Similar Compounds
N,N’-Bis(dichloroacetyl)-1,12-diaminododecane: Known for its inhibitory effects on microsomal drug metabolism and mitochondrial oxidative phosphorylation.
N,N’-Bis(4-chlorophenyl)thiourea: Used in synthetic chemistry and has applications in agriculture and health.
N,N’-Bis(dichloroacetyl)-1,8-octamethylenediamine: Studied for its effects on testes and fertility in male mice.
Uniqueness: N,N’-Bis(dichloroacetyl)-N,N’-diethyl-1,4-xylylenediamine is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential as a precursor for drug development highlight its significance in scientific research.
Properties
CAS No. |
1477-20-9 |
|---|---|
Molecular Formula |
C16H20Cl4N2O2 |
Molecular Weight |
414.1 g/mol |
IUPAC Name |
2,2-dichloro-N-[[4-[[(2,2-dichloroacetyl)-ethylamino]methyl]phenyl]methyl]-N-ethylacetamide |
InChI |
InChI=1S/C16H20Cl4N2O2/c1-3-21(15(23)13(17)18)9-11-5-7-12(8-6-11)10-22(4-2)16(24)14(19)20/h5-8,13-14H,3-4,9-10H2,1-2H3 |
InChI Key |
AEHLRHNHBHGHBT-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC=C(C=C1)CN(CC)C(=O)C(Cl)Cl)C(=O)C(Cl)Cl |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)CN(CC)C(=O)C(Cl)Cl)C(=O)C(Cl)Cl |
Key on ui other cas no. |
1477-20-9 |
Synonyms |
Win 13 099 Win 13099 Win-13099 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


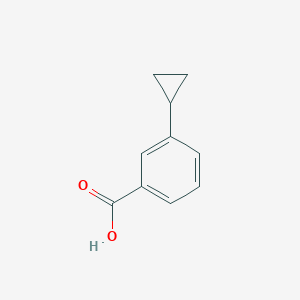
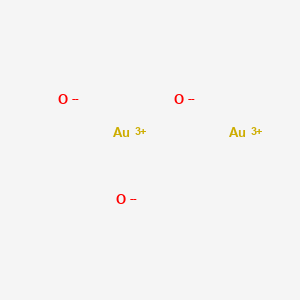
![4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol](/img/structure/B73182.png)
